CDK9 ligand 3

PROTAC CDK9 Degrader Targeted Protein Degradation

Researchers developing targeted protein degraders require validated CDK9 warheads with minimal off-target inhibition. CDK9 ligand 3 solves this need as the precise building block for PROTAC CDK9 degrader-11. - Weak intrinsic CDK9 inhibition (IC50 >1 µM) ensures low-background pharmacology - Enables selective CDK9 degradation (DC50 1.09 nM) when linked to E3 recruiters - Validated for SCLC research; essential negative control for degradation vs. inhibition studies Immediate availability for medicinal chemistry and PROTAC discovery programs.

Molecular Formula C18H18BrCl2N5O3
Molecular Weight 503.2 g/mol
Cat. No. B15542112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK9 ligand 3
Molecular FormulaC18H18BrCl2N5O3
Molecular Weight503.2 g/mol
Structural Identifiers
InChIInChI=1S/C18H18BrCl2N5O3/c19-8-14(27)26-6-4-10(5-7-26)23-18(29)16-13(9-22-25-16)24-17(28)15-11(20)2-1-3-12(15)21/h1-3,9-10H,4-8H2,(H,22,25)(H,23,29)(H,24,28)
InChIKeyQACBLURUQLUILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK9 Ligand 3: Key PROTAC Intermediate


CDK9 ligand 3 (CAS 3039540-24-1) is a small-molecule ligand that binds cyclin-dependent kinase 9 (CDK9) [1]. It is not intended as a standalone inhibitor; rather, its primary utility lies in serving as the CDK9-recruiting warhead in the synthesis of heterobifunctional proteolysis-targeting chimeras (PROTACs) [1]. The compound has a molecular formula of C18H18BrCl2N5O3 and a molecular weight of 503.18 g/mol [1]. Its key application is as a precursor for PROTAC CDK9 degrader-11 (HY-170978), where it is conjugated via a linker to an E3 ligase ligand to enable targeted degradation of CDK9 .

Product Type PROTAC building block / CDK9 ligand warhead
Design Feature Minimal intrinsic CDK9 inhibition for low-background degrader design
Selectivity Profile Clean selectivity across CDK family kinases

CDK9 Ligand 3: Substitution Not Viable


Substituting CDK9 ligand 3 with an alternative CDK9-binding warhead is not straightforward due to the stringent structural requirements for PROTAC function. PROTAC efficacy depends not only on the binding affinity of the warhead but also on the geometry and length of the linker, which must facilitate formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase [1]. Even minor modifications to the warhead can disrupt this complex, leading to incomplete degradation or a 'hook effect' [1]. Therefore, CDK9 ligand 3 is specifically optimized for use in PROTAC CDK9 degrader-11; generic substitution with another CDK9 inhibitor would require a complete re-optimization of linker length and composition, which is a non-trivial undertaking [1].

Linker Attachment

Ternary complex formation depends on precise ligand geometry; alternative CDK9 warheads may disrupt induced proximity.

Intrinsic Activity

Deliberate weak inhibition profile is not common to all CDK9 ligands; substitution may introduce unintended kinase inhibition.

Degrader Performance

Replacing the warhead can unpredictably shift degradation DC50 and selectivity of the final PROTAC, requiring re-optimization.

CDK9 Ligand 3: Comparative Performance


Low Intrinsic CDK9 Inhibition

CDK9 ligand 3 is the warhead component of PROTAC CDK9 degrader-11 (Compound C3). In functional assays, this degrader achieves a DC50 (concentration for 50% degradation) of 1.09 nM against CDK9 [1]. This is significantly more potent than many early-generation CDK9 degraders, such as PROTAC CDK9 degrader-1, which exhibits an IC50 of 17 µM in MCF-7 cells .

Intrinsic CDK9 IC₅₀
Cross-study comparable
CDK9 ligand 3
>1 µM
vs NVP-2
0.514 nM
>1945-fold less potent as inhibitor
Supports degradation-driven activity interpretation over kinase inhibition.
In vitro mobility shift assay; ensures minimal direct target inhibition.
PROTAC CDK9 Degrader Targeted Protein Degradation

Exceptional Degradation Potency of Derived PROTAC

While CDK9 ligand 3 itself is not a potent kinase inhibitor (IC50 > 1 µM against CDK9 [1]), the resulting PROTAC CDK9 degrader-11 exhibits a dramatically improved selectivity profile. The degrader shows >200-fold selectivity for CDK9 over CDK7, and >500-fold selectivity over CDK5 [1]. In contrast, the parent ligand alone is essentially inactive against these kinases at the concentrations used for degradation [1].

CDK9 Degradation DC₅₀
Cross-study comparable
PROTAC degrader-11
1.09 nM
vs dCDK9-202
3.5 nM
3.2-fold lower DC₅₀
Supports lower concentration requirements for degradation in cell-based assays.
Cell-line-dependent measurements; reported potency in SCLC vs TC-71 models.
Kinase Selectivity CDK9 PROTAC

Broad CDK Selectivity Profile

PROTAC CDK9 degrader-11, built from CDK9 ligand 3, is orally active and has shown nanomolar-range cytotoxicity in small cell lung cancer (SCLC) cell lines [1]. It arrests cells in the G0/G1 phase and inhibits cell invasion in DMS114 and DMS53 models [1]. This is a key differentiator from many other CDK9-targeting agents, which often lack oral bioavailability or require parenteral administration.

CDK Panel Selectivity
Class-level inference
CDK1/2/4/5/7
IC₅₀ all >1 µM
vs CCT68127
CDK2 30 nM, CDK9 110 nM
No inhibition below 1 µM for tested CDKs
Supports low off-target kinase inhibition for derived PROTACs.
SelectScreen profiling; minimizes confounding pharmacology.
Oral Bioavailability SCLC In Vivo Efficacy

CDK9 Ligand 3: Validated Applications


PROTAC CDK9 Degrader-11 Synthesis for SCLC

Researchers aiming to evaluate CDK9 as a therapeutic target in small cell lung cancer (SCLC) can use CDK9 ligand 3 as the warhead to synthesize PROTAC CDK9 degrader-11 [1]. This degrader has demonstrated nanomolar cytotoxicity in multiple SCLC cell lines and oral activity, making it suitable for chronic dosing in murine xenograft models [1].

Next-Generation CDK9 PROTAC Development

CDK9 ligand 3 serves as a critical building block for creating high-quality chemical probes that degrade CDK9 with >200-fold selectivity over related kinases [1]. Such probes are essential for dissecting the specific role of CDK9 in transcriptional regulation, independent of the confounding effects of CDK7 or CDK5 inhibition [1].

CDK9 Degradation vs. Inhibition Studies

For groups investigating the relationship between warhead affinity, linker composition, and degradation efficiency, CDK9 ligand 3 provides a defined starting point. The resulting degrader (DC50 = 1.09 nM) serves as a benchmark for comparing next-generation CDK9 degraders and for studying the 'hook effect' in ternary complex formation [1].

Application
Selection Property
Validation Focus
CDK9 Degrader-11 synthesis for SCLC models
Validated degrader building block
Degradation efficiency and target engagement in SCLC cell lines
Next-generation PROTAC CDK9 design
Low-background warhead with clean CDK selectivity
Linker chemistry and E3 ligase recruitment compatibility without kinase inhibition bias
Degradation vs inhibition mechanistic studies
Minimal intrinsic inhibition profile
Use as negative control to separate degradation phenotypes from kinase inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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